molecular formula C10H10ClN3O B2625942 5-chloro-1-methyl-1H-indole-2-carbohydrazide CAS No. 162081-27-8

5-chloro-1-methyl-1H-indole-2-carbohydrazide

Cat. No.: B2625942
CAS No.: 162081-27-8
M. Wt: 223.66
InChI Key: VCBFSPIYQUKAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methyl-1H-indole-2-carbohydrazide is a heterocyclic compound featuring an indole scaffold substituted with a chlorine atom at the 5-position, a methyl group at the 1-position, and a carbohydrazide moiety at the 2-position. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

5-chloro-1-methylindole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBFSPIYQUKAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-indole-2-carbohydrazide typically involves the reaction of 5-chloro-1-methyl-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Cyclization Reactions

5-Chloro-1-methyl-1H-indole-2-carbohydrazide serves as a versatile precursor for heterocyclic ring formation. Key cyclization pathways include:

  • Triazinoindolone Formation : Reaction with methyl orthoformate in DMF under reflux yields 6,8-dichloro triazino[4,5-a]indol-1(2H)-one derivatives. This cyclization proceeds via dehydration and intramolecular nucleophilic attack (Fig. 1A) .

  • Pyridazinoindole Synthesis : Treatment with hydrazine hydrate or aryl hydrazines leads to cyclized pyridazino[4,5-b]indol-4(5H)-ones. Notably, microwave-assisted methods reduce reaction times by 80% compared to conventional heating .

Reaction TypeReagents/ConditionsProduct StructureYield (%)
Triazinoindolone formationMethyl orthoformate, DMF, refluxTriazino[4,5-a]indol-1(2H)-one72–85
Pyridazinoindole synthesisHydrazine hydrate, ethanol, ΔPyridazino[4,5-b]indol-4(5H)-one60–78

Fig. 1A : Cyclization mechanism for triazinoindolone formation .

Condensation with Carbonyl Compounds

The carbohydrazide group undergoes nucleophilic addition with carbonyl-containing reagents:

  • Isatin Derivatives : Reflux with isatin analogs (e.g., 5-nitroisatin) in ethanol/acetic acid produces Schiff bases, which cyclize to form indole-isatin conjugates. These compounds exhibit antiproliferative activity (GI₅₀ = 29–78 nM) .

  • Ketones/Aldehydes : Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) generates hydrazones, which are precursors for thiazolidinone derivatives upon reaction with thioglycolic acid .

SubstrateReagents/ConditionsProductBiological Activity
5-NitroisatinEthanol, glacial acetic acid, ΔIndole-isatin conjugateAntiproliferative (GI₅₀ = 29 nM)
4-ChlorobenzaldehydeThioglycolic acid, DMF, MWIndolylthiazolidinoneAntimicrobial (MIC = 8 µg/mL)

Microwave (MW) assistance enhances reaction efficiency, reducing time from 8–12 hours to 15–30 minutes .

Formylation and Halogenation

Electrophilic substitution reactions occur at the indole ring’s reactive positions:

  • Vilsmeier-Haack Formylation : Treatment with POCl₃/DMF introduces a formyl group at the 3-position, yielding ethyl 3-formyl-5-chloro-1H-indole-2-carboxylate derivatives. This reaction is regioselective (>90% purity) .

  • Chlorination : Exposure to SOCl₂ or PCl₅ facilitates halogenation at the 5-position, though steric hindrance from the methyl group limits further substitution .

Mannich Reactions

The indole nitrogen participates in Mannich reactions to introduce aminoalkyl side chains:

  • Formaldehyde/Morpholine : Reacts under mild conditions (EtOH, 50°C) to form 3-(morpholinomethyl)-5-chloro-1H-indole-2-carbohydrazide. These modifications enhance solubility and CNS activity .

Amine ComponentConditionsProductApplication
MorpholineEtOH, 50°C, 4 h3-(Morpholinomethyl) derivativeTranquilizing agents
N-EthylpiperazineDMF, microwave, 15 minPiperazinylmethyl analogAnticonvulsant candidates

Nucleophilic Substitution

The 5-chloro substituent undergoes selective displacement under controlled conditions:

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 120°C replaces chlorine with amine groups, yielding 5-amino derivatives .

  • Thiol Exchange : Treatment with thiophenol/K₂CO₃ produces 5-phenylthio analogs, though yields are moderate (45–55%) due to steric constraints .

Oxidation and Reduction

  • Oxidation : Using KMnO₄ in acidic medium oxidizes the carbohydrazide moiety to a carboxylic acid, forming 5-chloro-1-methyl-1H-indole-2-carboxylic acid (yield: 94%) .

  • Reduction : NaBH₄ selectively reduces Schiff bases to secondary amines without affecting the indole ring .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

  • In a study assessing antimicrobial efficacy, derivatives of 5-chloro-1-methyl-1H-indole-2-carbohydrazide exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .
  • The compound showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with diameter of inhibition zone (DIZ) values reaching up to 22 mm for certain derivatives .

Table 1: Antimicrobial Efficacy of this compound Derivatives

PathogenDIZ (mm)MIC (µg/mL)
Staphylococcus aureus210.25
Bacillus subtilis22-
Escherichia coli19-
Pseudomonas aeruginosa18-
Candida albicans25-

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly targeting pathways associated with melanoma and other cancers.

Key Findings:

  • In vitro studies revealed that this compound induced significant apoptosis in A375 melanoma cells, with an IC50 value of 4.2 µM, suggesting potent anticancer properties .
  • The compound's mechanism involves the inhibition of key protein kinases such as EGFR and CDK2, which are critical in cancer progression .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)4.2Induction of apoptosis
MCF-10A (Non-cancerous)>50Non-cytotoxic at tested concentrations

Biochemical Pathways

The biochemical pathways affected by this compound are extensive due to its structural characteristics.

Mechanisms of Action:

  • Antiviral Activity: The compound has shown potential antiviral effects by inhibiting viral replication processes.
  • Anti-inflammatory Effects: Its derivatives are being studied for their anti-inflammatory properties, which may have implications in treating chronic inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

  • Antimicrobial Evaluation: A study demonstrated its efficacy against MRSA, establishing a correlation between structural modifications and enhanced biological activity .
  • Anticancer Research: Another investigation focused on the compound's ability to inhibit cell proliferation in various cancer cell lines, confirming its potential as a lead compound for developing new anticancer therapies .
  • Biochemical Interaction Studies: Research involving molecular docking simulations illustrated how the compound interacts with target proteins at the molecular level, providing insights into its mode of action .

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The indole-2-carbohydrazide family exhibits diverse bioactivity depending on substituents. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
5-Chloro-1-methyl-1H-indole-2-carbohydrazide –Cl (C5), –CH₃ (N1), –CONHNH₂ (C2) C₁₀H₉ClN₄O 236.66* Chlorine enhances electrophilicity; methyl improves lipophilicity
5-Methoxy-1H-indole-2-carbohydrazide –OCH₃ (C5), –CONHNH₂ (C2) C₁₀H₁₀N₄O₂ 218.21 Methoxy group increases electron density; m.p. 266–268°C
5-Benzyloxy-1H-indole-2-carboxylic acid –OCH₂C₆H₅ (C5), –COOH (C2) C₁₆H₁₃NO₃ 267.28 Bulky benzyloxy group may hinder reactivity
3-Phenyl-5-sulfamoyl-N’-(thiophenylidene)-1H-indole-2-carbohydrazide –SO₂NH₂ (C5), –CONHNH–C₆H₃S (C2) C₂₀H₁₆N₆O₃S₂ 460.56 Sulfonamide and thiophene enhance antimicrobial activity

Key Observations :

  • Bulkier substituents (e.g., benzyloxy) may reduce solubility but improve target specificity .
  • Sulfonamide and heterocyclic moieties (e.g., thiophene) broaden biological activity spectra .

Comparison :

  • Ester-to-hydrazide conversion () is a common method but requires controlled conditions to avoid byproducts.
  • Schiff base formation () enables modular derivatization, though yields depend on aldehyde/ketone reactivity.
  • Direct synthesis of 5-chloro-1-methyl derivatives may involve halogenation and methylation steps, as seen in related bromo/chloro-indole syntheses (e.g., 5-bromo-2-chloro-1-methyl-1H-indole in ).

Trends :

  • Chlorine substituents may enhance membrane permeability due to increased lipophilicity.
  • Metal coordination (e.g., Cu(II), Co(II)) amplifies antioxidant effects via redox-active centers .
  • Sulfonamide groups improve antimicrobial potency by mimicking p-aminobenzoic acid in folate synthesis .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability
5-Methoxy-1H-indole-2-carbohydrazide 266–268 Low in water; soluble in DMF/EtOH Stable under reflux conditions
5-Chloroindole-2-carboxylic acid Insoluble in water; soluble in ethanol Hygroscopic
Schiff base carbohydrazide ligand () >250 DMSO/ethanol Stable to 300°C (TGA data)

Insights :

  • Higher melting points correlate with rigid structures (e.g., methoxy derivatives ).
  • Chlorine and methyl groups likely reduce aqueous solubility but improve thermal stability.

Biological Activity

5-Chloro-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Indole derivatives are recognized for their ability to modulate multiple biochemical pathways, leading to a range of biological effects such as:

  • Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication.
  • Anticancer Activity : They exhibit antiproliferative effects against various cancer cell lines by targeting critical pathways such as the epidermal growth factor receptor (EGFR) and BRAF pathways.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Biochemical Pathways

The interactions of this compound with target proteins often involve the formation of hydrogen bonds and ionic interactions with key amino acids. This interaction is crucial for its function as an inhibitor in cancer therapies. For instance, studies have illustrated strong binding affinities between this compound and active sites of kinases involved in tumor growth regulation.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 Value (µM) Mechanism
A3754.2Induces apoptosis and cell cycle arrest
HepG20.71Inhibits cell proliferation
MCF-71.88Targets estrogen receptors
NCI-H4608.55Inhibits VEGF-induced proliferation

These findings demonstrate the compound's potential as an anticancer agent through various mechanisms, including inducing apoptosis and inhibiting proliferation.

Case Studies

Several specific case studies highlight the effectiveness of this compound:

  • Study on Anticancer Activity : A study assessed the compound's effects on A375 melanoma cells, revealing an IC50 value of 4.2 µM, indicating potent anticancer properties . The study noted that the compound induced significant apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against MRSA, showing that derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL, suggesting strong antimicrobial activity .
  • Inhibition of Kinases : Research has identified that this compound can inhibit key protein kinases like EGFR and CDK2, which are crucial in cancer progression, further supporting its potential therapeutic applications .

Q & A

Q. What criteria prioritize conflicting crystallographic data during refinement with SHELXL?

  • Methodological Answer : Prioritize residual density maps (peak <0.5 eÅ⁻³) and R-factor convergence (R₁ <0.05 for I >2σ(I)). Use the SQUEEZE tool for disordered solvent regions. Cross-check with PLATON validation reports .

Methodological Tools and Software

Q. Which software packages are essential for analyzing hydrogen-bonding networks in crystal structures?

  • Methodological Answer :
  • SHELX suite : For refining hydrogen atom positions (riding model) and generating CIF files.
  • Mercury (CCDC) : Visualize R₂²(10) motifs and quantify interaction distances.
  • PLATON : Validate hydrogen-bond geometry against crystallographic databases .

Q. How can researchers optimize AutoDock Vina parameters for high-throughput virtual screening?

  • Methodological Answer :
  • Multi-threading : Use 8–16 CPU cores to reduce runtime.
  • Scoring Function : Combine Vina’s affinity predictions with MM-GBSA for binding free energy corrections.
  • Batch Processing : Script docking jobs using Python’s subprocess module .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.